2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that features a thiazole ring, an amide group, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the amide and methoxyphenyl groups. Common synthetic routes may include:
Cyclization reactions: to form the thiazole ring.
Amidation reactions: to introduce the amide group.
Substitution reactions: to attach the methoxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the carbonyl group in the amide.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may:
Inhibit enzymes: by binding to the active site.
Interact with receptors: to modulate signaling pathways.
Disrupt cellular processes: by integrating into cell membranes or interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)acetamide: Lacks the methoxyphenyl group.
N-(4-Methoxyphenyl)acetamide: Lacks the thiazole ring.
2-Amino-4-oxo-4,5-dihydrothiazole: Lacks both the amide and methoxyphenyl groups.
Uniqueness
2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide is unique due to the combination of the thiazole ring, amide group, and methoxyphenyl group, which may confer specific biological activities and chemical reactivity not seen in the individual components.
Properties
Molecular Formula |
C12H13N3O3S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-18-8-4-2-7(3-5-8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
InChI Key |
JPOMCZUKXAJQDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
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